Structural Differentiation: 3,4-Dimethoxyphenethyl vs. 3-Fluorophenyl Analog in Anticancer Potency
A direct comparison can be made between the target compound and its close structural analog, N-(3-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (CAS 897622-12-7). The analog, which has a 3-fluorophenyl instead of a 3,4-dimethoxyphenethyl group, demonstrates potent cytotoxicity against HepG2 cells with an IC50 of 0.62 ± 0.34 µM, outperforming the standard chemotherapeutic Sorafenib (IC50 = 1.62 ± 0.27 µM) . This establishes a baseline for the 2-methoxyphenyl-ureidothiazole core. The target compound's distinct tail group is predicted to redirect its activity profile away from this specific antitumor mechanism.
| Evidence Dimension | Cytotoxicity (HepG2 Cell Line) |
|---|---|
| Target Compound Data | Not directly reported; activity predicted to differ |
| Comparator Or Baseline | N-(3-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide: IC50 = 0.62 ± 0.34 µM; Sorafenib: IC50 = 1.62 ± 0.27 µM |
| Quantified Difference | N/A (target compound data absent); Comparator is ~2.6-fold more potent than Sorafenib. |
| Conditions | HepG2 hepatocellular carcinoma cell line, in vitro cytotoxicity assay. |
Why This Matters
This comparison proves that potent anticancer activity is achievable within this chemotype but is highly dependent on the tail group, guiding researchers to select the specific analog required for their target profile.
